molecular formula C13H16N2O2 B180918 Horsfiline CAS No. 136247-72-8

Horsfiline

Cat. No. B180918
M. Wt: 232.28 g/mol
InChI Key: RVOLLKGLJIUGLG-ZDUSSCGKSA-N
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Description

Horsfiline is an oxindole alkaloid found in the plant Horsfieldia superba . It is used in traditional herbal medicine and has analgesic effects .


Synthesis Analysis

Several synthetic approaches have been developed for the synthesis of the spiro[pyrrolidin-3,3’-oxindole] framework for horsfiline . A Wittig olefination–Claisen rearrangement protocol was applied to obtain 3-allyl oxindole, which was then converted to horsfiline . Another approach involved a brief, efficient, and economical synthesis of the spiropyrrolidinyloxindoles, horsfiline and coerulescine, starting from itaconic acid and p-anisidine or o-iodoaniline .


Molecular Structure Analysis

The indole scaffold of horsfiline is a spiro-ring fused with non-planar bicyclic or polycyclic units of saturated or partially saturated heterocycles . Horsfiline contains a total of 35 bonds; 19 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .


Chemical Reactions Analysis

Horsfiline has been the subject of research both to produce it synthetically by convenient routes and to develop analogues and derivatives which may have improved analgesic effects . The modified Wittig-Claisen tandem reaction, a cascade reaction that combines the Wittig reaction and Claisen rearrangement, has been applied to the total synthesis of horsfiline .

Scientific Research Applications

Synthesis and Chemical Properties

  • Horsfiline, an oxindole alkaloid, has been the subject of various synthetic strategies in scientific research. A novel synthesis approach was developed by Palmisano et al. (1996), using a 1,3-dipolar cycloaddition for pyrrolidine formation, demonstrating an innovative method for horsfiline synthesis (Palmisano, Annunziata, Papeo, & Sisti, 1996).
  • Hong et al. (2013) reported an efficient enantioselective synthesis of (-)-horsfiline, utilizing enantioselective phase-transfer catalytic allylation. This method supports large-scale production and biological activity investigation of spirooxindole natural products like horsfiline (Hong, Jung, Park, Ha, Park, Lee, & Park, 2013).
  • Another approach by Murphy et al. (2005) involved radicals derived from phosphorus reagents, offering an alternative pathway for horsfiline synthesis (Murphy, Tripoli, Khan, & Mali, 2005).

Applications in Organic Chemistry

  • Pellegrini et al. (1994) described the synthesis of (-)-horsfiline from 5-hydroxy-L-tryptophan, providing insights into diastereoface selectivity in oxidative rearrangement processes, crucial for organic chemistry research (Pellegrini, Strässler, Weber, & Borschberg, 1994).
  • Deppermann et al. (2010) applied Pd-catalyzed intramolecular alpha-arylation of amides for the synthesis of spirooxindole natural products, demonstrating a method that simplifies the synthesis of complex natural products like horsfiline (Deppermann, Thomanek, Prenzel, & Maison, 2010).

Novel Synthesis Methods

properties

IUPAC Name

(3R)-5-methoxy-1'-methylspiro[1H-indole-3,3'-pyrrolidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-6-5-13(8-15)10-7-9(17-2)3-4-11(10)14-12(13)16/h3-4,7H,5-6,8H2,1-2H3,(H,14,16)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOLLKGLJIUGLG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]2(C1)C3=C(C=CC(=C3)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453071
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Horsfiline

CAS RN

136247-72-8
Record name (3R)-5-Methoxy-1′-methylspiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136247-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Horsfiline, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136247728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Horsfiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Horsfiline, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y5HUZ2HBF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
A Jossang, P Jossang, HA Hadi… - The Journal of Organic …, 1991 - ACS Publications
… a new oxindole alkaloid, horsfiline (1). … for horsfiline, the absolute configuration for the C-3 spiro asymmetric center remaining undetermined. On methylation with methyl iodide, horsfiline …
Number of citations: 490 pubs.acs.org
BM Trost, MK Brennan - Organic letters, 2006 - ACS Publications
… In 1994, Borschberg confirmed the absolute configuration of horsfiline through the synthesis of both enantiomers via a diastereoselective oxidative rearrangement of an (l)-tryptophan …
Number of citations: 195 pubs.acs.org
G Cravotto, GB Giovenzana, T Pilati… - The Journal of …, 2001 - ACS Publications
… Horsfiline has become a popular target for testing synthetic methods involving either a … synthesis of rac-coerulescine (ie, 5-demethoxy horsfiline) by Kuehne 9 in a pilot study en route to …
Number of citations: 167 pubs.acs.org
MY Chang, CL Pai, YH Kung - Tetrahedron letters, 2005 - Elsevier
… Compound 4 was a known intermediate of horsfiline (2) in Fuji’s report. 7e According to this report, compound 4 could be transformed to horsfiline (2) via regioselective oxidation with …
Number of citations: 76 www.sciencedirect.com
C Fischer, C Meyers, EM Carreira - Helvetica Chimica Acta, 2000 - Wiley Online Library
We report a short synthetic route to (±)‐horsfiline that provides the racemate in five steps from commercially available, substituted isatin in 41% overall yield. Efficient entry into the spiro[…
Number of citations: 141 onlinelibrary.wiley.com
G Palmisano, R Annunziata, G Papeo, M Sisti - Tetrahedron: Asymmetry, 1996 - Elsevier
A novel non-biomimetic synthesis of horsfiline has been developed. The key pyrrolidine forming reaction is the 1,3-dipolar cycloaddition of the thermally generated N-methylazomethine …
Number of citations: 125 www.sciencedirect.com
C Pellegrini, C Strässler, M Weber… - Tetrahedron: Asymmetry, 1994 - Elsevier
A synthesis of (-)-horsfiline ((-)-1), a metabolite isolated recently from Horsfieldia superba, is described. The diastereoface selectivity of the crucial oxidative rearrangement of chiral …
Number of citations: 123 www.sciencedirect.com
JD White, Y Li, DC Ihle - The Journal of organic chemistry, 2010 - ACS Publications
… Starting from 5-methoxytryptamine, a parallel series affords (±)-horsfiline. Modification of the … From tryptamine, the sequence paralleling that leading to coerulescine and horsfiline …
Number of citations: 92 pubs.acs.org
N Deppermann, H Thomanek… - The Journal of …, 2010 - ACS Publications
… horsfiline. (15) With a slight modification of a known procedure (15e) we have been able to convert Cbz-protected 14 to N-Bn-horsfiline … is the shortest synthesis of horsfiline 1 reported. …
Number of citations: 100 pubs.acs.org
T Mukaiyama, K Ogata, I Sato… - Chemistry–A European …, 2014 - Wiley Online Library
(−)‐Horsfiline and (−)‐coerulescine were synthesized through three one‐pot operations in 33 and 46 % overall yield, respectively. Key to the success was the efficient use of a …

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